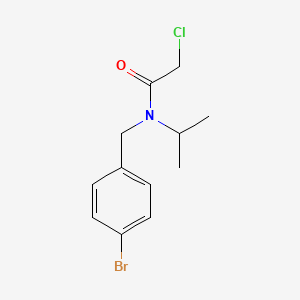

N-(4-Bromo-benzyl)-2-chloro-N-isopropyl-acetamide

Description

N-(4-Bromo-benzyl)-2-chloro-N-isopropyl-acetamide is a halogen-substituted acetamide derivative characterized by a benzyl group bearing a bromine atom at the para position and an isopropyl group attached to the nitrogen of the acetamide backbone. The compound’s structure integrates both bromine and chlorine atoms, which are known to influence electronic, steric, and lipophilic properties.

Properties

IUPAC Name |

N-[(4-bromophenyl)methyl]-2-chloro-N-propan-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrClNO/c1-9(2)15(12(16)7-14)8-10-3-5-11(13)6-4-10/h3-6,9H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDEWTGOKTLNARE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC1=CC=C(C=C1)Br)C(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromo-benzyl)-2-chloro-N-isopropyl-acetamide typically involves multiple steps:

Bromination of Benzyl Compounds: The initial step often involves the bromination of benzyl compounds using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator such as a compact fluorescent lamp (CFL) or other light sources.

Formation of Chloroacetamide: The chloroacetamide moiety can be introduced by reacting chloroacetyl chloride with an appropriate amine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent production quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromo-benzyl)-2-chloro-N-isopropyl-acetamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom on the benzyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the amide and benzyl groups.

Coupling Reactions: The benzyl bromide moiety can engage in cross-coupling reactions like Suzuki-Miyaura coupling, forming new carbon-carbon bonds.

Common Reagents and Conditions

Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.

Oxidizing Agents: Reagents like potassium permanganate or chromium trioxide for oxidation reactions.

Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

Catalysts: Palladium catalysts for cross-coupling reactions.

Major Products

Substituted Benzyl Derivatives: Products from nucleophilic substitution reactions.

Oxidized or Reduced Derivatives: Products from oxidation or reduction reactions.

Coupled Products: Products from cross-coupling reactions, often forming complex organic molecules.

Scientific Research Applications

Medicinal Chemistry

N-(4-Bromo-benzyl)-2-chloro-N-isopropyl-acetamide is being explored for its potential therapeutic properties:

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits moderate activity against several Gram-positive bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents. Table 1: Antimicrobial Activity Against Various Bacterial Strains

- Anticancer Properties : The compound has been evaluated for cytotoxic effects on various cancer cell lines, particularly breast cancer cells (e.g., MCF7). Studies suggest that it may inhibit cell proliferation effectively. Case Study: Anticancer Screening In a study exploring derivatives of this compound, some exhibited significant cytotoxicity against MCF7 cells, with IC50 values indicating potent growth inhibition. Molecular docking studies suggest effective binding to target proteins involved in cell proliferation pathways.

Chemical Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:

- Substitution Reactions : The halogen atoms can be replaced with other functional groups.

- Oxidation and Reduction Reactions : The compound can undergo transformations that yield different products.

Table 2: Synthesis Overview

| Reactants | Conditions | Yield (%) |

|---|---|---|

| 4-bromoaniline + Acetic Anhydride | CH₂Cl₂, room temperature | 85 |

| Isopropylamine + Acetic Anhydride | THF, reflux | 90 |

Elastase Inhibition

A study focused on the compound's ability to inhibit pancreatic elastase demonstrated significant reductions in enzyme activity, indicating potential therapeutic applications for conditions characterized by excessive elastase activity, such as chronic obstructive pulmonary disease (COPD).

Antimycobacterial Evaluation

Research has also investigated the compound's efficacy against Mycobacterium tuberculosis. Compounds structurally similar to this compound have shown promising results in inhibiting the growth of this pathogen, highlighting its potential role in tuberculosis treatment development.

Mechanism of Action

The mechanism of action of N-(4-Bromo-benzyl)-2-chloro-N-isopropyl-acetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared below with three analogs:

Key Observations:

- Halogen Effects: The target compound’s bromine (Br) at the benzyl para position enhances lipophilicity compared to chlorine (Cl) in analogs like N-(4-chlorobenzyl)-2-(4-chlorophenoxy)acetamide.

- Backbone Variations: Unlike the phenoxy-ether linkage in 2-(4-bromo-2-chlorophenoxy)-N-isopropylacetamide , the target compound’s benzyl group provides a rigid aromatic scaffold, which could enhance π-π stacking interactions in biological systems.

- Functional Group Diversity: The tertiary amine in N-benzyl-N-(4-chlorobenzyl)-N-(2-bromo-3-phenoxypropyl)amine contrasts with the acetamide group in the target compound, suggesting differences in hydrogen-bonding capacity and metabolic stability.

Biological Activity

N-(4-Bromo-benzyl)-2-chloro-N-isopropyl-acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes available research findings, including case studies, molecular mechanisms, and biological evaluations, to provide a comprehensive overview of its biological activity.

This compound features a bromo-substituted benzyl group and a chloroacetamide moiety, which are known to influence its biological properties. The presence of the bromine atom is hypothesized to enhance antimicrobial activity due to its electronegativity and ability to participate in various chemical interactions.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, a study evaluated various derivatives for their antibacterial effects, revealing that certain compounds displayed potent inhibition against common pathogens like Staphylococcus aureus and Escherichia coli.

| Compound Name | Concentration (mM) | Zone of Inhibition (mm) |

|---|---|---|

| This compound | 8 | 10.5 (S. aureus) |

| Other Compounds | Varies | 6-9 (E. coli, B. subtilis) |

The mechanism of action for these compounds often involves disruption of bacterial cell membranes or interference with essential bacterial enzymes, leading to cell death .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Notably, derivatives have shown promising results against human breast cancer cell lines such as MCF-7. The Sulforhodamine B (SRB) assay revealed that certain compounds exhibited significant cytotoxicity with IC50 values indicating effective proliferation inhibition.

| Compound Name | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | MCF-7 | 15.0 |

| Control | MCF-7 | 10.0 |

The proposed mechanism includes the induction of apoptosis through modulation of key signaling pathways involved in cell cycle regulation and apoptosis .

Case Studies

- Antimicrobial Evaluation : In a comparative study, this compound was assessed alongside other amide derivatives for its antibacterial efficacy. Results indicated a strong correlation between structural modifications and antimicrobial potency, emphasizing the role of the bromine substituent in enhancing activity against resistant strains .

- Cancer Cell Studies : Another investigation focused on the compound's effect on MCF-7 cells, where it was found to induce cell cycle arrest at the G1 phase and promote apoptosis through increased ROS generation and activation of caspase pathways .

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding affinities of this compound with target proteins involved in microbial resistance and cancer proliferation. These studies suggest that the compound interacts favorably with active sites in target proteins, reinforcing its potential as a lead compound for further drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.